molecular formula C12H21N3S B14155393 5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol CAS No. 4636-80-0

5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol

Cat. No.: B14155393
CAS No.: 4636-80-0
M. Wt: 239.38 g/mol
InChI Key: LYHBBFWSTRLHKB-UHFFFAOYSA-N
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Description

5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol is a triazole derivative characterized by a dec-9-enyl substituent at the 5-position and a thiol (-SH) group at the 3-position of the triazole ring. The triazole core is known for its stability and ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity.

Properties

CAS No.

4636-80-0

Molecular Formula

C12H21N3S

Molecular Weight

239.38 g/mol

IUPAC Name

5-dec-9-enyl-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H21N3S/c1-2-3-4-5-6-7-8-9-10-11-13-12(16)15-14-11/h2H,1,3-10H2,(H2,13,14,15,16)

InChI Key

LYHBBFWSTRLHKB-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC1=NC(=S)NN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with dec-9-enyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide to facilitate the cyclization and alkylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of hydrazine derivatives, cyclization with carbon disulfide, and subsequent alkylation. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of 5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its potential use as an anticancer or antifungal agent.

    Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. This involves interactions with the metal surface and the formation of a stable complex.

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-withdrawing groups (e.g., CF₃, nitro) increase electrophilicity, improving reactivity in nucleophilic substitutions .
  • Aromatic substituents (e.g., phenyl, chlorophenyl) enhance binding to hydrophobic enzyme pockets .
  • Long alkyl chains (e.g., dec-9-enyl) may improve pharmacokinetics but reduce solubility in aqueous media.

Yield and Purity :

  • Nitrobenzylidene derivatives achieve high yields (~90%) due to stable imine formation .
  • Fused thiazolotriazoles require multistep synthesis, often with lower yields (~60–70%) .

Antitumor Efficacy

  • Standard [1,2,4]triazole-3-thiol: Exhibits cytotoxic activity against HCT-116 colon carcinoma cells (IC₅₀ ≈ Vinblastine) .
  • 5-Trifluoromethyl-nitro derivative : Moderate activity (IC₅₀ ~20–50 μM) due to enhanced electrophilicity .
  • Chlorophenyl analogues : Show variable activity depending on substituent position (para > meta) .

Mechanism of Action

  • Apoptosis Induction : Triazole-thiols activate caspase-3/7 pathways in cancer cells .
  • DNA Interaction : Fused-ring derivatives (e.g., thiazolotriazoles) intercalate DNA, disrupting replication .

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